Bis(oxalato)chromate(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

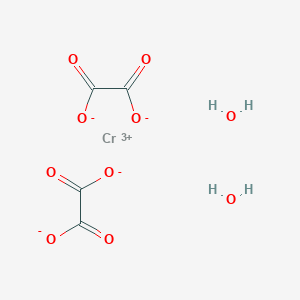

Bis(oxalato)chromate(III), also known as Bis(oxalato)chromate(III), is a useful research compound. Its molecular formula is C4H4CrO10- and its molecular weight is 264.06 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(oxalato)chromate(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(oxalato)chromate(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(oxalato)chromate(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of bis(oxalato)chromate(III) typically involves the reaction of chromium(III) salts with oxalic acid in the presence of organic cations. Various studies have reported successful syntheses using different organic cations, leading to a range of hybrid compounds with distinct properties.

Key Characteristics:

- Crystal Structure: Many bis(oxalato)chromate(III) complexes exhibit unique crystal structures, often characterized by single-crystal X-ray diffraction. For instance, the compound (C3H5N2)[Cr(C2O4)2(H2O)2]⋅2H2O crystallizes in the monoclinic system, showcasing a complex arrangement that influences its properties .

- Thermal Stability: These complexes generally display good thermal stability, with some being stable up to 90°C .

- Magnetic Properties: The incorporation of oxalate ligands allows for interesting magnetic behaviors, making them suitable candidates for studies in molecular magnetism .

Catalytic Applications

Bis(oxalato)chromate(III) complexes are explored for their catalytic potential in various chemical reactions:

- Oxidation Reactions: They serve as catalysts in oxidation processes, where they can facilitate electron transfer reactions effectively.

- Organic Synthesis: These complexes are utilized in synthesizing various organic compounds, leveraging their ability to coordinate with different substrates.

A notable case study demonstrated the effectiveness of these complexes in catalyzing oxidation reactions involving alcohols and aldehydes, showcasing their versatility as catalysts in organic synthesis .

Magnetic Applications

The structural diversity of bis(oxalato)chromate(III) compounds leads to intriguing magnetic properties:

- Molecular Magnets: The ability to form extended networks allows for the design of molecular magnets. Studies have shown that these compounds can exhibit ferromagnetic or antiferromagnetic interactions depending on their structural arrangement and composition .

- Research Potential: Ongoing research aims to explore the relationship between structure and magnetic behavior further, potentially leading to new materials with tailored magnetic properties.

Medicinal Chemistry

Recent studies have highlighted the potential medicinal applications of bis(oxalato)chromate(III) complexes:

- Antioxidant Activity: Some derivatives have shown promising antioxidant properties. For example, complexes formed with L-Dopa and Carbidopa demonstrated significant radical scavenging activity, indicating their potential as therapeutic agents in combating oxidative stress .

- Bioinorganic Chemistry: The interaction of these complexes with biological molecules opens avenues for developing new drugs targeting specific diseases, particularly neurodegenerative disorders .

Summary Table of Applications

Propiedades

Número CAS |

18954-99-9 |

|---|---|

Fórmula molecular |

C4H4CrO10- |

Peso molecular |

264.06 g/mol |

Nombre IUPAC |

chromium(3+);oxalate;dihydrate |

InChI |

InChI=1S/2C2H2O4.Cr.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+3;;/p-4 |

Clave InChI |

QEFLQERGWRXFOW-UHFFFAOYSA-J |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3] |

Key on ui other cas no. |

18954-99-9 |

Sinónimos |

is(oxalato)chromate(III) diaquobis(oxalato)chromate(III) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.